Product packaging for Antioxidant peptide A(Cat. No.:CAS No. 159147-88-3)

Antioxidant peptide A

Cat. No.: B595666
CAS No.: 159147-88-3
M. Wt: 771.0 g/mol
InChI Key: NHZJOSHEZUEDBO-BTNSXGMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Hexapeptides in Molecular Biology and Biochemistry

Hexapeptides are of considerable importance in molecular biology and biochemistry due to their ability to mimic or interfere with protein-protein interactions, which are central to many cellular functions. wikipedia.org Their relatively small size allows for easier synthesis and modification compared to larger proteins, while still offering a high degree of specificity and activity. peptideweb.com In research, synthetic hexapeptides are utilized to study protein structure and function, develop novel therapeutic agents, and create targeted drug delivery systems. byjus.comnih.gov For instance, certain hexapeptides have been investigated for their anti-aging properties, demonstrating the capacity to modulate cellular proteostasis and protect against oxidative stress-induced senescence. nih.gov

Rationale for the Academic Investigation of H-Pro-His-Cys-Lys-Arg-Met-OH

The academic investigation of H-Pro-His-Cys-Lys-Arg-Met-OH, also known by its single-letter code PHCKRM, is primarily driven by its notable antioxidant properties. hongtide.comtargetmol.comglpbio.commol-scientific.com Research has indicated its capacity to scavenge reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. hongtide.comtargetmol.commol-scientific.com This activity suggests a potential therapeutic role in conditions where oxidative damage is a key pathological factor, including inflammatory diseases like arthritis and certain types of cancer. hongtide.comglpbio.commol-scientific.com Furthermore, its defined chemical structure allows for detailed studies of its reactivity and binding mechanisms, as demonstrated in investigations into its interaction with potential allergens. nih.gov

Overview of Key Research Avenues for H-Pro-His-Cys-Lys-Arg-Met-OH

The primary research avenues for H-Pro-His-Cys-Lys-Arg-Met-OH are centered on its antioxidant capabilities and its potential applications in biomedicine. Key areas of study include its efficacy in mitigating oxidative stress-related cellular damage and its potential as a therapeutic agent in diseases with an oxidative stress component. hongtide.comglpbio.commol-scientific.com Another significant area of research involves its chemical reactivity, particularly its ability to bind to other molecules. This has been explored in the context of toxicology and dermatology, where its interactions with haptens and their metabolites are of interest for understanding mechanisms of allergic contact dermatitis. nih.gov

Compound Properties and Research Findings

The hexapeptide H-Pro-His-Cys-Lys-Arg-Met-OH is a synthetically derived molecule with specific physicochemical properties. hongtide.commol-scientific.com

PropertyValue
Molecular Formula C31H54N12O7S2
Molecular Weight 770.98 g/mol
CAS Number 159147-88-3
Amino Acid Sequence Pro-His-Cys-Lys-Arg-Met
Single-Letter Code PHCKRM
Appearance White to off-white powder
Source Synthetic

Data sourced from multiple chemical suppliers and research articles. hongtide.commol-scientific.com

Detailed research has highlighted the antioxidant activity of H-Pro-His-Cys-Lys-Arg-Met-OH. It has been shown to effectively scavenge active oxygen species, which are implicated in cellular damage and various disease processes. hongtide.comtargetmol.commol-scientific.com A notable study investigated the chemical reactivity of this hexapeptide with potential skin allergens. nih.gov In this research, it was observed that while the peptide did not react with a specific diene prohapten, it did form covalent bonds with its epoxide metabolites. nih.gov Specifically, one epoxide metabolite was found to bind to the cysteine residue of the peptide, while another bound to both the cysteine and proline residues. nih.gov This research underscores the peptide's utility as a tool for studying the mechanisms of chemical sensitization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H54N12O7S2 B595666 Antioxidant peptide A CAS No. 159147-88-3

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJOSHEZUEDBO-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655320
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159147-88-3
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis and Purification of H Pro His Cys Lys Arg Met Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Pro-His-Cys-Lys-Arg-Met-OHlu.se

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the routine production of peptides like H-Pro-His-Cys-Lys-Arg-Met-OH. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The process begins with the C-terminal amino acid (Methionine) being anchored to the resin, followed by cycles of deprotection and coupling of the subsequent amino acids until the full sequence is assembled. A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with purification from these excess materials simplified to a mere filtration and washing of the resin-bound peptide. Several studies have utilized SPPS for creating modified versions of this peptide or related structures, demonstrating its versatility and efficiency. lu.se

Optimization of Fmoc/tBu-based Protocols

The most prevalent SPPS strategy employs Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. lu.se In this protocol, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, typically derived from tert-butanol (B103910) (tBu).

For the synthesis of H-Pro-His-Cys-Lys-Arg-Met-OH, optimization involves the careful selection of side-chain protecting groups to prevent unwanted reactions. The choice of these groups is critical for the successful synthesis of this specific sequence, which contains several reactive residues.

Table 1: Representative Side-Chain Protecting Groups in Fmoc/tBu Synthesis of H-Pro-His-Cys-Lys-Arg-Met-OH

Amino Acid Three-Letter Code Common Side-Chain Protecting Group Rationale
Histidine His Trityl (Trt) Protects the imidazole (B134444) ring from side reactions; it is acid-labile.
Cysteine Cys Trityl (Trt) Prevents oxidation and unwanted disulfide bond formation.
Lysine (B10760008) Lys tert-Butoxycarbonyl (Boc) Protects the ε-amino group; removed during final acid cleavage.
Arginine Arg 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protects the highly basic guanidinium (B1211019) group; strong acid required for removal.

Optimization also extends to the coupling step, where reagents are used to activate the carboxylic acid of the incoming amino acid to form an amide bond. Versatile and efficient coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are often employed due to their ability to promote high-yielding reactions and minimize racemization. biosynth.com For sterically hindered couplings, such as the addition of Arginine, extended reaction times or "double coupling" (a second addition of fresh amino acid and coupling reagent) may be necessary.

Solution-Phase Peptide Synthesis (LPPS) Considerations for H-Pro-His-Cys-Lys-Arg-Met-OH

Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, is the classical approach to peptide construction where all reactants are dissolved in a suitable solvent. Unlike SPPS, the peptide is not attached to a solid support, requiring purification after each coupling step, often by crystallization or chromatography. While more labor-intensive and less amenable to automation for research-scale quantities, LPPS is highly scalable and can be more cost-effective for the large-scale industrial production of shorter peptides. For a hexapeptide such as H-Pro-His-Cys-Lys-Arg-Met-OH, LPPS is a viable, albeit less common, alternative to SPPS, especially if multi-kilogram quantities are required. biosynth.com

Chemo-Enzymatic Peptide Synthesis (CEPS) as an Alternative Approach

Chemo-Enzymatic Peptide Synthesis (CEPS) represents a "green chemistry" alternative that leverages enzymes to form peptide bonds. This approach offers exceptional stereo- and regioselectivity, minimizing the need for extensive protecting group strategies and reducing the risk of racemization. The reactions are conducted in aqueous environments under mild conditions. However, the application of CEPS for a specific sequence like H-Pro-His-Cys-Lys-Arg-Met-OH is contingent on the availability of suitable ligases or proteases that can recognize the required amino acid junctions. While promising, the development of a complete enzymatic pathway for this peptide would require significant research to identify and optimize the necessary biocatalysts. science.govscience.gov

Chromatographic Techniques for the Isolation and Purity Assessment of H-Pro-His-Cys-Lys-Arg-Met-OHlu.seformulationbio.commol-scientific.commdpi.com

Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide alongside various impurities such as deletion sequences or incompletely deprotected peptides. mdpi.com Therefore, a robust purification step is essential. High-performance liquid chromatography (HPLC) is the gold standard for the purification and analysis of synthetic peptides. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)lu.seformulationbio.commol-scientific.commdpi.com

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for purifying peptides like H-Pro-His-Cys-Lys-Arg-Met-OH. formulationbio.commdpi.com The principle of separation is based on the differential hydrophobicity of the components in the crude mixture. formulationbio.com The crude peptide is loaded onto a column packed with a hydrophobic stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. mdpi.comwaters.com A strong acid, Trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution. mol-scientific.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller stationary phase particles (~2 µm). nih.gov This results in significantly higher resolution, improved sensitivity, and much faster analysis times, making it an excellent tool for rapid purity assessment and for developing optimized purification methods. waters.comwaters.com Mass-directed purification, which couples the UPLC system to a mass spectrometer, allows for the specific collection of the fraction corresponding to the exact mass of H-Pro-His-Cys-Lys-Arg-Met-OH, ensuring the isolation of a high-purity product. waters.com The final purity is typically determined by integrating the peak area of the target peptide in the analytical chromatogram. mol-scientific.comhongtide.com

Table 2: Typical Parameters for RP-HPLC/UPLC Purification of H-Pro-His-Cys-Lys-Arg-Met-OH

Parameter Typical Setting Purpose
Column C18 Stationary Phase Provides a hydrophobic surface for reversed-phase separation. waters.com
Mobile Phase A 0.1% TFA in Water The primary aqueous solvent. TFA acts as an ion-pairing agent. mol-scientific.com
Mobile Phase B 0.1% TFA in Acetonitrile The organic modifier used to elute the peptide. mdpi.com
Gradient Linear gradient, e.g., 5% to 60% Mobile Phase B over 30-60 min Gradually increases the hydrophobicity of the mobile phase to elute components based on their affinity for the stationary phase.
Flow Rate Analytical: ~0.2-1.0 mL/min; Preparative: Varies with column diameter Controls the speed of the separation.
Detection UV Absorbance at 214/280 nm Detects the peptide bonds (214 nm) and aromatic residues (His at 280 nm).

| Purity Goal | >95% or >98% | The target purity level for most research applications. mol-scientific.comhongtide.com |

Ion Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for Purity and Aggregate Analysis

Following initial purification steps, which often involve reversed-phase high-performance liquid chromatography (RP-HPLC), orthogonal methods like Ion Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) are employed to further refine the purity of H-Pro-His-Cys-Lys-Arg-Met-OH and analyze for the presence of aggregates. bio-works.comnih.gov

Ion Exchange Chromatography (IEX) separates peptides based on their net charge, which is determined by the amino acid composition and the pH of the mobile phase. waters.comgilson.com For H-Pro-His-Cys-Lys-Arg-Met-OH, which contains the basic amino acids Histidine (His), Lysine (Lys), and Arginine (Arg), cation-exchange chromatography is a particularly effective strategy. bio-works.comwaters.com In this technique, the peptide, carrying a net positive charge at a pH below its isoelectric point, binds to a negatively charged stationary phase. gilson.com Elution is then typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., ammonium (B1175870) acetate) or by altering the pH to neutralize the peptide's charge. waters.compolypeptide.com This method is highly effective at separating the target peptide from impurities that have different charge characteristics, such as truncated or modified sequences. nih.gov The use of IEX as an upstream step to RP-HPLC can significantly reduce the impurity burden on the final polishing step, leading to higher purity and extending the life of the more sensitive RP-HPLC columns. bio-works.com

Size-Exclusion Chromatography (SEC) is the preferred method for detecting and quantifying aggregates, such as dimers and higher-order multimers, which can form during synthesis or storage. nih.govbiocompare.com This technique separates molecules based on their hydrodynamic volume, with larger molecules (aggregates) eluting before smaller ones (the monomeric peptide). waters.com SEC is considered a "gold standard" for aggregate analysis due to its speed and reproducibility. biocompare.comwaters.com For a peptide like H-Pro-His-Cys-Lys-Arg-Met-OH, SEC analysis provides crucial information about its homogeneity, which is a critical quality attribute. biocompare.com While highly effective, a limitation of SEC is that it may not detect very large, subvisible aggregates, necessitating confirmation by orthogonal methods in some cases. biocompare.com

Chromatographic Method Principle of Separation Application for H-Pro-His-Cys-Lys-Arg-Met-OH Key Advantages
Ion Exchange Chromatography (IEX) Net ChargeSeparation from charge-variant impurities. nih.govOrthogonal to RP-HPLC, high capacity. bio-works.comnih.gov
Size-Exclusion Chromatography (SEC) Hydrodynamic SizeDetection and quantification of aggregates. nih.govchromatographyonline.comFast, reproducible, and the standard for aggregate analysis. biocompare.comwaters.com

Supercritical Fluid Chromatography (SFC) for Peptide Purification

Supercritical Fluid Chromatography (SFC) is an emerging "green" purification technology that offers a sustainable and efficient alternative to traditional RP-HPLC for peptides like H-Pro-His-Cys-Lys-Arg-Met-OH. researchgate.netteledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier like methanol. teledynelabs.combohrium.com

The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for significantly faster separations compared to HPLC, with analysis times being reduced by as much as five-fold. researchgate.netteledynelabs.com This increased throughput translates to considerable savings in time and cost. Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally friendly purification method, generating substantially less waste. teledynelabs.combohrium.com While historically underutilized for polar molecules like peptides, recent advancements in column chemistries, such as the use of 2-ethyl pyridine (B92270) stationary phases, have demonstrated the successful and reproducible purification of a range of peptides using SFC. researchgate.netbohrium.com For the purification of H-Pro-His-Cys-Lys-Arg-Met-OH, SFC presents a promising methodology to achieve high purity levels efficiently and sustainably. reachseparations.com

Parameter Supercritical Fluid Chromatography (SFC) Traditional RP-HPLC
Primary Mobile Phase Supercritical CO₂ teledynelabs.comAqueous buffers and organic solvents
Analysis Time Significantly faster (e.g., <12 min vs. 50-60 min) researchgate.netjascoinc.comLonger
Solvent Consumption Reduced organic solvent use teledynelabs.comHigh consumption of organic solvents
Environmental Impact "Greener" with less waste generation teledynelabs.combohrium.comGenerates significant solvent waste

Quality Control and Homogeneity Assessment of H-Pro-His-Cys-Lys-Arg-Met-OH

Rigorous quality control is paramount to ensure the identity, purity, and homogeneity of synthetic peptides like H-Pro-His-Cys-Lys-Arg-Met-OH. innovagen.compolypeptide.com This involves a suite of analytical techniques to characterize the final product and confirm it meets the required specifications. genscript.com

Net Peptide Content Determination (e.g., Quantitative Amino Acid Analysis, Elemental Analysis)

A crucial quality attribute for any lyophilized peptide is its net peptide content (NPC), which represents the percentage of the total powder weight that is actual peptide material. innovagen.comproteogenix.science The remaining mass consists of non-peptidic components such as counterions (e.g., trifluoroacetate (B77799) from purification), water, and other residual substances. innovagen.comambiopharm.com It is important to distinguish NPC from purity; a peptide can be 100% pure in terms of its peptide composition but have an NPC significantly less than 100%. iris-biotech.de Two primary methods are employed for determining the NPC of H-Pro-His-Cys-Lys-Arg-Met-OH: Quantitative Amino Acid Analysis (AAA) and Elemental Analysis (EA). innovagen.combiosynth.com

Quantitative Amino Acid Analysis (AAA) is a widely used method for determining NPC. proteogenix.sciencebiosynth.com The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified, often by chromatography after derivatization. usp.orgresearchgate.net By comparing the measured amount of each amino acid to a known standard, the total amount of peptide in the sample can be accurately determined. nih.govcreative-proteomics.com Modern AAA techniques, such as those utilizing pre-column derivatization with fluorescent tags followed by UPLC, offer high sensitivity in the sub-picomole range. biosynth.com

Elemental Analysis (EA) provides an alternative and often more accurate method for NPC determination. innovagen.comcup-contract-labs.com This technique measures the percentage of specific elements, primarily carbon, hydrogen, and nitrogen (CHN), in the lyophilized powder. bachem.com The nitrogen content, in particular, is used as a measure of the peptide content. bachem.com The measured elemental composition is then compared to the theoretical values calculated from the peptide's molecular formula to determine the NPC. cup-contract-labs.combachem.com While EA is highly accurate, it typically requires a larger amount of sample material compared to AAA. innovagen.com

Method Principle Sample Requirement Accuracy
Quantitative Amino Acid Analysis (AAA) Quantification of constituent amino acids after hydrolysis. usp.orgMinimal amounts. innovagen.comCan be less accurate than EA. innovagen.com
Elemental Analysis (EA) Measurement of elemental composition (C, H, N). bachem.comMilligrams of peptide. innovagen.comGenerally considered more accurate. innovagen.com

Comprehensive Structural Elucidation and Conformational Analysis of H Pro His Cys Lys Arg Met Oh

Spectroscopic Approaches for H-Pro-His-Cys-Lys-Arg-Met-OH

Spectroscopic methods are indispensable tools for probing the intricate three-dimensional arrangements of peptides. These techniques provide insights into the conformational preferences and dynamic behaviors that govern a peptide's biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light. nih.govamericanpeptidesociety.orgspringernature.com The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.orgcreative-proteomics.com

For a short peptide like H-Pro-His-Cys-Lys-Arg-Met-OH, the CD spectrum would likely indicate a predominantly random coil or disordered conformation in aqueous solution. This is typical for small, linear peptides that lack the extensive hydrogen bonding networks necessary to stabilize well-defined secondary structures like α-helices or β-sheets. researchgate.net However, the presence of the proline residue could induce a polyproline II (PPII) type helix, a left-handed helical structure, which would be characterized by a strong negative band around 195 nm and a weak positive band near 215 nm. researchgate.net Environmental factors such as solvent polarity, pH, and temperature can significantly influence the conformational equilibrium. americanpeptidesociety.org For instance, in a membrane-mimicking environment, the peptide might adopt a more ordered structure. nih.gov

To perform a CD analysis, the peptide is typically dissolved in a suitable buffer, such as a phosphate (B84403) buffer, at a concentration of 0.3-0.5 mg/mL. creative-proteomics.com The spectrum is then recorded in the far-UV region (185-240 nm). creative-proteomics.com Deconvolution algorithms can be applied to the experimental data to estimate the percentage of each secondary structure element. researchgate.net

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
β-TurnVariableVariable
Random Coil~212~195
Polyproline II Helix~215~195

This table presents generalized values, and the exact positions and intensities of the peaks can vary depending on the specific peptide sequence and environmental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. wikipedia.orgacs.org A suite of NMR experiments can provide information on through-bond and through-space correlations between atoms, allowing for a detailed reconstruction of the peptide's conformation. creative-proteomics.comnmims.edu

The chemical shifts of the backbone and side-chain protons and carbons are sensitive to the local conformation. nih.gov For instance, the Cα and Cβ chemical shifts can be used to predict the secondary structure. Analysis of the NOE patterns, coupling constants (particularly ³J(HN,Hα)), and temperature coefficients of the amide protons can reveal the presence of hydrogen bonds and turn structures. Given the presence of a proline residue, specific NOEs between the Hδ protons of proline and protons of the preceding residue (in this case, none as Pro is N-terminal) or the following histidine would be indicative of the cis or trans conformation of the X-Pro peptide bond. The dynamics of the peptide can be investigated by measuring relaxation parameters such as T1 and T2. wikipedia.org

Table 2: Key NMR Parameters for H-Pro-His-Cys-Lys-Arg-Met-OH Structural Analysis

NMR ExperimentInformation Obtained
1D ¹HOverall folding and sample quality assessment. creative-proteomics.com
2D COSY/TOCSYIdentification of amino acid spin systems. nmims.edu
2D NOESY/ROESYThrough-space proton-proton distances for 3D structure calculation. nmims.eduuzh.ch
¹H-¹³C HSQCCorrelation of directly bonded protons and carbons for resonance assignment.
¹H-¹⁵N HSQCAnalysis of backbone amide proton and nitrogen correlations, useful for dynamics and hydrogen bonding studies. wikipedia.org

Infrared (IR) Spectroscopy for Conformational Insight

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. nih.govacs.org The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. researchgate.netspiedigitallibrary.org

For H-Pro-His-Cys-Lys-Arg-Met-OH, the position of the amide I band can distinguish between different conformations. An α-helical structure typically shows a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band between 1620-1640 cm⁻¹ and often a weaker higher frequency band around 1680-1690 cm⁻¹ for antiparallel sheets. nih.gov Unordered or random coil structures usually have a broad amide I band centered around 1640-1648 cm⁻¹. nih.gov β-turns are often associated with bands between 1660-1680 cm⁻¹. nih.gov By deconvoluting the amide I band, the relative contributions of different secondary structural elements can be estimated. The amide II band (around 1510-1580 cm⁻¹), arising from N-H bending and C-N stretching, can also provide conformational information and is useful for monitoring hydrogen-deuterium exchange. nih.gov

Table 3: Amide I Band Frequencies for Different Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
β-Turn1660 - 1680
Random Coil1640 - 1648

Mass Spectrometry (MS) for Primary Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing precise molecular weight determination and sequence information. biopharmaspec.comrapidnovor.com For H-Pro-His-Cys-Lys-Arg-Met-OH, MS is crucial for verifying its primary structure—the linear sequence of amino acids. anaquant.comnih.gov

The molecular weight of the peptide can be accurately measured using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The theoretical monoisotopic mass of H-Pro-His-Cys-Lys-Arg-Met-OH (C₃₁H₅₄N₁₂O₇S₂) is approximately 770.38 Da. High-resolution mass spectrometry can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the correct elemental composition. nih.gov The presence of residues prone to modification, such as the oxidation of methionine to its sulfoxide (B87167) (+16 Da) or sulfone (+32 Da), or the formation of a disulfide bond between two cysteine residues in a dimeric form, can also be detected by corresponding mass shifts. aston.ac.uknih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. nih.govwikipedia.orgnih.gov In an MS/MS experiment, the protonated peptide ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). scispace.com The resulting fragment ions (product ions) are then mass-analyzed.

Fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-type ions. B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of immonium ions, which are specific to individual amino acids, can further confirm the amino acid composition. The proline residue often leads to a prominent y-ion or a strong signal for cleavage N-terminal to the proline. osu.edu

Table 4: Theoretical Monoisotopic Masses of b- and y-ions for H-Pro-His-Cys-Lys-Arg-Met-OH

Cleavage Siteb-ionm/zy-ionm/z
Pro¹-His²b₁98.0604y₅673.3361
His²-Cys³b₂235.1193y₄536.2772
Cys³-Lys⁴b₃338.1622y₃433.2343
Lys⁴-Arg⁵b₄466.2572y₂305.1393
Arg⁵-Met⁶b₅622.3583y₁149.0382

Advanced Fragmentation Techniques (HCD, ETD, EThcD, MALDI-TOF/TOF)

While CID is a robust technique, other fragmentation methods can provide complementary information, especially for peptides with labile post-translational modifications or specific sequence features.

Higher-Energy Collisional Dissociation (HCD): This technique, performed in an Orbitrap mass analyzer, is a beam-type CID method that often produces a greater number of low-mass fragment ions, including immonium ions, which can be useful for identifying specific amino acid residues. nih.gov HCD can provide more complete fragmentation coverage compared to traditional CID. nih.gov

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are non-ergodic fragmentation methods that involve the transfer of an electron to the multiply charged peptide ion. researchgate.net This induces cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD and ECD is their ability to preserve labile post-translational modifications that are often lost during CID. For H-Pro-His-Cys-Lys-Arg-Met-OH, ETD would be particularly useful if analyzing potential modifications on the side chains of cysteine or methionine.

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid fragmentation technique combines ETD with HCD, subjecting the precursor ions to both electron transfer and collisional activation. rsc.org This dual fragmentation approach often results in a richer fragmentation spectrum with both b/y and c/z ions, leading to more comprehensive sequence coverage and greater confidence in peptide identification. rsc.orgthermofisher.com

MALDI-TOF/TOF: In this configuration, a MALDI ion source is coupled to two time-of-flight (TOF) mass analyzers. mdpi.com The first TOF selects the precursor ion, which is then fragmented by laser-induced dissociation (LID) or high-energy CID. mdpi.com The resulting fragment ions are analyzed by the second TOF. MALDI-TOF/TOF is known for its high sensitivity and ability to generate abundant a- and b-type ions, which can be particularly informative for sequencing. mdpi.com

Table 5: Comparison of Advanced Fragmentation Techniques

TechniqueFragmentation TypePrimary Fragment IonsKey Advantages
HCDCollisionalb, yHigh resolution and accuracy, good for immonium ions. nih.gov
ETD/ECDElectron-basedc, zPreserves labile modifications, good for large peptides. researchgate.net
EThcDHybrid (ETD + HCD)b, y, c, zComprehensive fragmentation, increased sequence coverage. rsc.org
MALDI-TOF/TOFCollisional/Laser-induceda, b, yHigh sensitivity, strong a- and b-ion series. mdpi.com

Molecular Interactions and Biochemical Mechanisms of H Pro His Cys Lys Arg Met Oh

Investigation of Peptide-Protein Interactions In Vitro

The specific sequence of amino acids in H-Pro-His-Cys-Lys-Arg-Met-OH, featuring charged, polar, and sulfur-containing residues, suggests a high potential for diverse interactions with various proteins. proteinstructures.comoup.comoup.com

Binding Affinity and Specificity Studies

While comprehensive binding affinity and specificity studies for H-Pro-His-Cys-Lys-Arg-Met-OH with a wide range of proteins are not extensively documented, its potential for interaction can be inferred from its composition. The peptide contains multiple nucleophilic sites, including the thiol group of cysteine and the amino groups of lysine (B10760008) and arginine, making it reactive toward electrophiles. researchgate.net An assay developed by Ahlfors et al. utilizes this peptide, which contains essentially all nucleophilic amino acids, to identify adduct structures via NMR and LC-MS, demonstrating its capacity to bind to reactive chemicals. researchgate.net

Role in Receptor Binding (Mechanistic Studies)

The mechanistic details of H-Pro-His-Cys-Lys-Arg-Met-OH binding to specific receptors are still an emerging area of research. However, the amino acid composition provides clues to its potential mechanisms. The basic residues, lysine and arginine, are common in protein-protein interaction sites and can form strong ionic bonds with negatively charged residues on a receptor surface. mdpi.com The histidine residue, with its imidazole (B134444) ring, can act as both a proton donor and acceptor at physiological pH, making it a versatile participant in receptor binding and catalysis. unc.edu

Furthermore, the peptide has been investigated for its role as a diagnostic agent, where it is suggested to have antigen-specific reactive properties, meaning it can bind selectively to certain antibodies or antigens on a cell surface. biosynth.com This specificity is crucial for its function in such applications. The presence of methionine could also play a role in receptor recognition, as N-terminal methionine is a known target for certain binding proteins. mdpi.com

Enzyme Modulation Studies of H-Pro-His-Cys-Lys-Arg-Met-OH

The peptide's structure suggests it could act as a substrate or modulator for various enzymes, particularly proteases.

Enzyme Inhibition and Activation Mechanisms

There is evidence that H-Pro-His-Cys-Lys-Arg-Met-OH possesses antioxidant capabilities by scavenging active oxygen species like superoxide (B77818) and hydroxyl radicals. hongtide.commol-scientific.comglpbio.com This function implies an interaction with and modulation of enzymes involved in oxidative stress pathways. hongtide.comchemicalbook.com The side chains of its constituent amino acids, particularly the sulfur-containing cysteine and methionine, and the aromatic histidine, are believed to contribute to these strong radical scavenging activities. chemicalbook.com

While direct studies on this specific peptide's inhibition or activation of enzymes like matrix metalloproteinases (MMPs) or cysteine proteases are limited, related research provides a framework. For example, inhibitors of cysteine proteases often feature a peptide portion for non-covalent interactions with the enzyme's binding pockets and an electrophilic component that reacts with the active site cysteine. hzdr.de Given its composition, H-Pro-His-Cys-Lys-Arg-Met-OH could potentially interact with the active sites of such enzymes.

Identification of Potential Protease Substrates

The sequence of H-Pro-His-Cys-Lys-Arg-Met-OH makes it a potential substrate for several classes of proteases. The presence of lysine and arginine residues makes it a candidate for cleavage by trypsin-like serine proteases, which preferentially cleave at the C-terminal side of these basic amino acids. pnas.orgnih.gov Cysteine proteases like papain also show a preference for arginine or lysine at the P1 position, suggesting this peptide could be a substrate. pnas.orgnih.gov

Studies using combinatorial substrate libraries have helped to map the specificities of various proteases. For instance, the cysteine protease cruzain shows a preference for basic amino acids like arginine and lysine at the P3 position. pnas.org While the exact cleavage sites within H-Pro-His-Cys-Lys-Arg-Met-OH by specific proteases have not been detailed, its sequence aligns with the known substrate preferences of several common proteolytic enzymes.

Table 1: Potential Protease Cleavage Sites in H-Pro-His-Cys-Lys-Arg-Met-OH

Protease ClassKey Residues in PeptidePotential Action
Trypsin-like Serine ProteasesLysine, ArginineCleavage at the C-terminus of Lys and Arg.
Cysteine Proteases (e.g., Papain)Arginine, LysineCleavage at P1 position (Arg or Lys).
Cysteine Proteases (e.g., Cruzain)Lysine, ArgininePotential interaction at P3 position.

Interactions with Biological Membranes and Lipids

The interaction of peptides with biological membranes is a critical aspect of their function, influencing their bioavailability and mechanism of action. The amphipathic nature of many peptides, possessing both hydrophobic and hydrophilic regions, dictates how they orient themselves at the membrane interface. uq.edu.au

H-Pro-His-Cys-Lys-Arg-Met-OH contains a mix of charged (Lys, Arg), polar (His), and hydrophobic/sulfur-containing (Pro, Cys, Met) residues. proteinstructures.com This composition suggests it could interact with the phospholipid bilayer. The positively charged lysine and arginine residues can form electrostatic interactions with the negatively charged phosphate (B84403) head groups of the lipid membrane. mit.edu The other residues could then interact with the hydrophobic core or the interfacial region of the membrane.

One study noted that this peptide reacts with human liver cells, causing lipid peroxidation and DNA damage, which strongly indicates an interaction with cellular membranes, although the precise mechanism of this interaction was not fully elucidated. biosynth.com The complexity of peptide-membrane interactions means that single amino acid changes can significantly alter or eliminate activity, highlighting the importance of the entire sequence and structure. uq.edu.au

Specific Biochemical Reactivity of H-Pro-His-Cys-Lys-Arg-Met-OH

The hexapeptide H-Pro-His-Cys-Lys-Arg-Met-OH, also known as PHCKRM, is utilized as a model peptide in chemical reactivity assays due to its composition of nucleophilic amino acids. researchgate.net Its structure allows for the investigation of covalent bond formation between electrophilic compounds and biological nucleophiles, which is a key molecular event in various toxicological pathways. researchgate.net The reactivity of its constituent amino acids—cysteine, histidine, lysine, and arginine—with electrophiles like lipid aldehydes has been studied to understand the chemical basis of protein adduction. researchgate.netnih.gov

Research has employed H-Pro-His-Cys-Lys-Arg-Met-OH to study the formation of covalent adducts with various chemical species. This peptide serves as a comprehensive tool to identify which of its amino acid residues are most susceptible to reaction.

Studies involving the pro-electrophile (5R)-5-isopropenyl-2-methyl-1-methylene-2-cyclohexene found that its metabolites formed adducts with the cysteine and lysine residues of the PHCKRM peptide. europa.eu In other reactivity assessments, the formation of adducts was shown to be pH-dependent. At a pH of 5.5, which mimics the acidity of skin, adducts were formed primarily with proline and cysteine, with lysine also showing reactivity. europa.eu When the pH was adjusted to 7.4 to better represent physiological conditions, a broader range of reactions occurred, with adducts detected on cysteine, histidine, lysine, and tyrosine residues. europa.eu

The peptide has also been used to classify the reactivity of epoxides. europa.eu One study noted that H-Pro-His-Cys-Lys-Arg-Met-OH reacts with epoxides in the presence of radiation. biosynth.com However, in a study investigating the chemical reactivity of a specific conjugated diene, no adducts were formed with the hexapeptide. researchgate.net

Redox Regulation and Antioxidant Properties Attributed to H-Pro-His-Cys-Lys-Arg-Met-OH

The peptide H-Pro-His-Cys-Lys-Arg-Met-OH demonstrates significant antioxidant properties, which are largely attributed to its specific amino acid composition. hongtide.comtargetmol.commol-scientific.com The side chains of its constituent residues, particularly the sulfur-containing amino acids (cysteine and methionine) and the imidazole group of histidine, are believed to be major contributors to its radical scavenging activities. jst.go.jpchemicalbook.com These amino acids play key roles in non-enzymatic antioxidant processes. mdpi.com For instance, cysteine and methionine can increase the production of glutathione, a primary cellular antioxidant, while proline can form peroxides. mdpi.com

The peptide appears to influence the cellular antioxidant defense system by modulating enzyme activity. One study investigated the effect of the peptide on the activity of superoxide dismutase (SOD). gtpeptide.comgtpeptide.com It was observed that at concentrations of 10 µM and 50 µM, the peptide decreased SOD activity. gtpeptide.comgtpeptide.com However, at a concentration of 100 µM, it caused a 1.79-fold increase in SOD activity, suggesting that the peptide can enhance the action of antioxidant enzymes to reduce reactive oxygen species. gtpeptide.comgtpeptide.com

H-Pro-His-Cys-Lys-Arg-Met-OH exhibits direct scavenging abilities against highly reactive and damaging reactive oxygen species (ROS), including the superoxide anion radical (•O₂⁻) and the hydroxyl radical (•OH). hongtide.comtargetmol.commol-scientific.com This activity classifies it as an antioxidant peptide. hongtide.com The hydroxyl radical, in particular, is known to be highly damaging within biological systems. imrpress.com The peptide's capacity to neutralize these species suggests it could play a protective role against cellular damage associated with oxidative stress. hongtide.commol-scientific.com The nucleophilic sulfur-containing amino acids, cysteine and methionine, and the aromatic amino acid histidine are recognized for their important roles in antioxidant activity. jst.go.jp

Cellular and Subcellular Mechanistic Investigations of H Pro His Cys Lys Arg Met Oh

Cellular Uptake and Internalization Mechanisms

The cellular entry of H-Pro-His-Cys-Lys-Arg-Met-OH is hypothesized to be governed by mechanisms characteristic of Cell-Penetrating Peptides (CPPs), owing to its composition rich in the basic amino acids Lysine (B10760008) (Lys) and Arginine (Arg). nih.govmdpi.com CPPs are a class of peptides known for their ability to cross cellular membranes and deliver molecular cargo. nih.gov The positively charged side chains of arginine and lysine are crucial for the initial interaction with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. mdpi.comresearchgate.netnih.gov

Two primary pathways are proposed for CPP internalization:

Direct Penetration: This process involves the peptide moving directly across the lipid bilayer. This translocation is thought to occur through various proposed models, such as the formation of transient pores or membrane destabilization, and is typically an energy-independent process.

Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles called endosomes. nih.gov Several endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis, have been implicated in the uptake of different CPPs. researchgate.net

Studies comparing arginine- and lysine-rich peptides have frequently shown that the guanidinium (B1211019) group of arginine allows for more efficient cellular uptake than the primary amine of lysine, possibly due to its ability to form more stable bidentate hydrogen bonds with membrane components. nih.govkaust.edu.sa The presence of both residues in H-Pro-His-Cys-Lys-Arg-Met-OH suggests it may utilize these interactions effectively to gain entry into cells.

MechanismDescriptionEnergy DependenceKey Features
Direct PenetrationPeptide translocates directly across the plasma membrane without vesicle formation.IndependentInteraction with lipid bilayer; may involve transient pore formation.
EndocytosisPeptide is internalized within membrane-bound vesicles (endosomes).DependentInvolves various pathways (e.g., macropinocytosis, clathrin-mediated). Requires subsequent endosomal escape for cytosolic access.

Intracellular Localization and Trafficking Pathways

Following cellular uptake, the specific subcellular destination of H-Pro-His-Cys-Lys-Arg-Met-OH has not been experimentally determined. Based on general knowledge of CPPs, its trafficking would depend on the mechanism of entry. nih.gov If internalized via endocytosis, the peptide would initially be localized within endosomes. For the peptide to exert effects on cytosolic or nuclear targets, it would need to escape from these vesicles into the cytoplasm. If entry occurs via direct penetration, the peptide would be expected to distribute more diffusely throughout the cytoplasm. Its physicochemical properties, including its positive charge and potential to interact with intracellular membranes and macromolecules, would further influence its ultimate subcellular localization.

Impact on Cellular Signaling Pathways (e.g., Cyclic AMP, Protein Kinase C, Inositol Triphosphate)

The primary known function of H-Pro-His-Cys-Lys-Arg-Met-OH is its antioxidant activity, which is the most probable means by which it modulates intracellular signaling pathways that are sensitive to the cellular redox state.

Protein Kinase C (PKC): The PKC family of serine/threonine kinases are key regulators of numerous cellular processes. Certain PKC isoforms can be activated by oxidative stress through the modification of redox-sensitive cysteine residues in their regulatory domains. nih.govmdpi.com As an antioxidant, H-Pro-His-Cys-Lys-Arg-Met-OH could indirectly prevent this mode of PKC activation by scavenging reactive oxygen species (ROS). nih.gov Furthermore, some antioxidant compounds have been shown to directly inhibit PKC activity by interacting with the catalytic domain. nih.govnih.gov Therefore, this peptide may modulate PKC signaling by maintaining redox homeostasis or through more direct interactions.

Inositol Triphosphate (IP3): The IP3 signaling pathway is a critical mechanism for regulating intracellular calcium (Ca²⁺) concentrations. physiology.orgwikipedia.org It is initiated by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG), with IP3 binding to its receptors on the endoplasmic reticulum to trigger Ca²⁺ release. wikipedia.org While no direct interaction has been reported for H-Pro-His-Cys-Lys-Arg-Met-OH, cellular calcium signaling is intricately linked with oxidative stress. It is plausible that by modulating the cellular redox environment, the peptide could influence the activity of components within the IP3 pathway.

Cyclic AMP (cAMP): The effects of H-Pro-His-Cys-Lys-Arg-Met-OH on the cAMP signaling pathway have not been characterized.

Modulation of Macromolecular Synthesis (e.g., DNA, RNA, Protein Synthesis)

Specific studies detailing the effects of H-Pro-His-Cys-Lys-Arg-Met-OH on the synthesis of DNA, RNA, or proteins are not available. However, an indirect, protective role can be postulated based on its antioxidant function. Oxidative stress is known to cause significant damage to macromolecules; ROS can lead to DNA mutations, RNA degradation, and protein oxidation, all of which can impair the processes of replication, transcription, and translation. By reducing the burden of oxidative stress, the peptide could help preserve the integrity of these macromolecules and the fidelity of their synthesis. The constituent amino acids of the peptide are also, by definition, building blocks for protein synthesis. technologynetworks.com

Investigation of Organelle-Specific Effects (e.g., Mitochondrial Membrane Potential)

Mitochondria are central to cellular metabolism and are a primary site of endogenous ROS production. This makes them a logical potential target for an antioxidant peptide. The sulfur-containing amino acids, Cysteine and Methionine, are potent scavengers of ROS. nih.govnih.gov It is hypothesized that H-Pro-His-Cys-Lys-Arg-Met-OH could act on or within mitochondria to neutralize ROS at their source. This action would protect mitochondrial components, including the lipids of the inner mitochondrial membrane, from oxidative damage. Such protection would be critical for maintaining the mitochondrial membrane potential, which is essential for efficient ATP production. frontiersin.org Research on other mitochondria-targeted antioxidant peptides has demonstrated their ability to prevent oxidative stress and preserve mitochondrial function. frontiersin.org It is also noteworthy that elevated levels of non-compartmentalized cysteine can be toxic to mitochondria by disrupting iron homeostasis, highlighting the importance of balance in amino acid-mediated redox chemistry. nih.gov

Induction of Oxidative Stress and DNA Damage (Mechanistic)

Contrary to inducing oxidative stress, existing data identify H-Pro-His-Cys-Lys-Arg-Met-OH as an antioxidant capable of scavenging ROS. glpbio.cnamericanchemicalsuppliers.com Its mechanism is based on the chemical properties of its amino acid residues, which act to counteract oxidative stress and prevent subsequent DNA damage.

The antioxidant capacity of the peptide is largely attributed to its sulfur-containing residues, Cysteine and Methionine. nih.govmdpi.com The sulfur atoms in their side chains are highly susceptible to oxidation, making them effective sacrificial targets for ROS such as hydroxyl radicals (•OH) and superoxide (B77818) (O₂⁻). researchgate.netbiotage.com This scavenging activity neutralizes the reactive species before they can damage critical cellular components. In one study, this peptide (termed Antioxidant peptide A) was shown to modulate the activity of the antioxidant enzyme superoxide dismutase (SOD) in retinoblastoma cells, suggesting it participates in maintaining cellular redox balance. molnova.cn

By mitigating oxidative stress, the peptide consequently protects DNA from damage. Oxidative DNA damage, which includes base modifications (e.g., 8-oxo-guanine formation) and strand breaks, can lead to mutations and genomic instability if not repaired. The peptide's role is therefore protective, reducing the incidence of such damage by decreasing the concentration of cellular ROS.

Amino Acid ResiduePotential Role in Counteracting Oxidative Stress
Cys (Cysteine)The thiol (-SH) group is a potent reducing agent that can directly neutralize ROS. It is a key component of the major intracellular antioxidant, glutathione. nih.govmdpi.com
Met (Methionine)The thioether side chain can be reversibly oxidized to methionine sulfoxide (B87167), effectively scavenging various forms of ROS. nih.govnih.govresearchgate.net
His (Histidine)The imidazole (B134444) ring can quench singlet oxygen and scavenge hydroxyl radicals. It can also chelate metal ions like copper and iron, preventing them from participating in Fenton reactions that generate ROS.
Arg (Arginine)While primarily involved in cell penetration, arginine is a precursor to nitric oxide, a key signaling molecule with complex roles in the redox environment.
Lys (Lysine)Primarily contributes to the peptide's positive charge for membrane interaction. Can be a target of oxidative modification (carbonylation).
Pro (Proline)Can act as a ROS scavenger and an osmoprotectant, helping to stabilize proteins and membranes under stress conditions.

Structure Activity Relationship Sar and Peptide Engineering for H Pro His Cys Lys Arg Met Oh

Systematic Amino Acid Substitution Studies (e.g., Alanine (B10760859) Scanning, Aib-Scanning)

Systematic substitution is a powerful technique for probing the contribution of individual amino acid residues to a peptide's function. Alanine scanning, in particular, is a widely used method where each residue in the sequence is systematically replaced by alanine. wikipedia.orguci.edu Alanine is chosen because its small, non-reactive methyl side chain removes the specific functionality of the original residue without significantly altering the peptide's backbone conformation or secondary structure. wikipedia.org This allows researchers to identify residues critical for the peptide's activity.

While specific alanine scanning studies on H-Pro-His-Cys-Lys-Arg-Met-OH are not extensively documented in the reviewed literature, the principles of the technique can be applied to predict the functional role of each residue. The peptide's known reactivity with electrophilic compounds, such as epoxides, provides a basis for these predictions. gu.senih.gov A hypothetical alanine scan could yield insights into which residues are essential for this reactivity.

This table is based on established principles of amino acid reactivity and is for illustrative purposes.

Rational Design of H-Pro-His-Cys-Lys-Arg-Met-OH Analogs

The incorporation of non-canonical or unnatural amino acids (ncAAs) is a key strategy in peptide engineering to introduce novel properties. asm.orgmdpi.com These modifications can confer resistance to enzymatic degradation, impose conformational constraints, or introduce new functional groups. acs.orgcpcscientific.com

For H-Pro-His-Cys-Lys-Arg-Met-OH, incorporating ncAAs could serve several purposes:

Enhanced Stability: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteases. asm.org

Conformational Constraint: Introducing residues like β-amino acids can alter the peptide's backbone structure, potentially leading to more defined conformations. acs.org

Modified Reactivity: Substituting Cysteine with homocysteine (Hcy) or penicillamine (B1679230) (Pen) would alter the reactivity of the thiol group due to steric and electronic differences. genscript.comgenscript.com

Table 2: Potential Effects of Non-Natural Amino Acid Incorporation in H-Pro-His-Cys-Lys-Arg-Met-OH Analogs

Position Substitution Rationale and Potential Effect
Cys Penicillamine (Pen) Introduce steric hindrance around the nucleophilic thiol, potentially increasing selectivity for smaller electrophiles.
Lys Ornithine (Orn) Shorten the side chain, altering the position and accessibility of the terminal amine for interactions. genscript.com
Pro Hydroxyproline (Hyp) Add a hydroxyl group, potentially increasing hydrophilicity and allowing for new hydrogen bonding interactions. cpcscientific.com
Met Norleucine (Nle) Replace the oxidizable sulfur atom with a carbon chain, creating a more chemically stable analog while maintaining hydrophobicity. mdpi.com

This table presents hypothetical modifications based on common strategies in peptide engineering.

Modifications at the N- and C-termini can profoundly impact a peptide's properties. acs.org The free N-terminal amine of Proline and the C-terminal carboxylic acid of Methionine in H-Pro-His-Cys-Lys-Arg-Met-OH are potential sites for such changes.

N-Terminal Acetylation: This modification neutralizes the positive charge of the N-terminus, which can alter solubility and interaction profiles.

C-Terminal Amidation: Replacing the C-terminal carboxyl group with an amide group neutralizes the negative charge, increases resistance to carboxypeptidases, and can significantly affect biological activity by mimicking a common post-translational modification. nih.gov

Cyclization is another powerful strategy to constrain peptide conformation, increase stability, and enhance receptor binding affinity. peptide.com For H-Pro-His-Cys-Lys-Arg-Met-OH, several cyclization strategies are possible:

Disulfide Bridge: If a second Cysteine or another thiol-containing residue were introduced, an intramolecular disulfide bond could be formed, creating a cyclic structure. peptide.com

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal Proline and the C-terminal Methionine would create a fully cyclic peptide, drastically reducing conformational flexibility. peptide.com

Side-Chain-to-Terminus Cyclization: An amide bond could be formed between the side chain of Lysine (B10760008) and the C-terminal carboxyl group. peptide.com

Table 3: Examples of Terminal Modifications and Cyclization Strategies for H-Pro-His-Cys-Lys-Arg-Met-OH

Modification Type Description Expected Outcome
N-Terminal Acetylation of Proline Neutralizes terminal charge; may increase hydrophobicity and membrane permeability. acs.org
C-Terminal Amidation of Methionine Neutralizes terminal charge; increases stability against carboxypeptidases; alters conformation. nih.gov
Cyclization Head-to-Tail Greatly restricts conformational freedom; enhances proteolytic stability. peptide.com

This table outlines potential modifications and their generally accepted effects in peptide chemistry.

Elucidation of Key Residues for Specific Molecular Interactions

Identifying the specific residues responsible for a peptide's interactions is fundamental to understanding its mechanism of action. For H-Pro-His-Cys-Lys-Arg-Met-OH, its use in assessing the reactivity of skin sensitizers has provided direct evidence for the roles of certain residues. gu.senih.gov

Studies investigating the reactivity of various epoxides with this peptide have shown that covalent bonds are formed with both Cysteine and Proline residues. gu.senih.gov This highlights the nucleophilic character of the cysteine thiol and, more uniquely, the proline nitrogen within its ring structure, as key sites for interaction with these electrophiles.

Table 4: Summary of Key Residues in H-Pro-His-Cys-Lys-Arg-Met-OH and Their Functional Roles | Key Residue | Functional Group | Role in Molecular Interaction | Supporting Evidence/Rationale | | --- | --- | --- | --- | | Cysteine (Cys) | Thiol (-SH) | Primary nucleophile for covalent bond formation with electrophiles; antioxidant activity. gu.senih.goveuropa.eu | | Proline (Pro) | Secondary Amine (in ring) | Nucleophilic target for specific electrophiles like epoxides. gu.senih.gov | | Lysine (Lys) | Primary Amine (-NH₂) | Nucleophile for covalent adduction; electrostatic interactions. europa.eu | | Methionine (Met) | Thioether (-S-CH₃) | Antioxidant activity through scavenging of reactive oxygen species. targetmol.comhongtide.com | | Histidine (His) | Imidazole (B134444) Ring | General acid-base catalysis; nucleophilic reactions; metal ion coordination. unc.edu | | Arginine (Arg) | Guanidinium (B1211019) Group | Electrostatic interactions; hydrogen bonding. |

Computational and Theoretical Studies of H Pro His Cys Lys Arg Met Oh

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible peptide like H-Pro-His-Cys-Lys-Arg-Met-OH, MD simulations can reveal its conformational landscape, dynamic behavior in solution, and structural stability.

Detailed Research Findings: While specific, published MD simulation studies focusing exclusively on H-Pro-His-Cys-Lys-Arg-Met-OH are not widely available, the principles of MD can be applied to understand its likely behavior. Simulations would typically be run using force fields like CHARMM or AMBER in an explicit water box to mimic physiological conditions. mdpi.com The analysis would focus on several key parameters:

Root Mean Square Deviation (RMSD): To assess the structural stability of the peptide backbone over the simulation time. The presence of a Proline (Pro) residue often introduces a rigid kink, which could be a point of stability. d-nb.info

Radius of Gyration (Rg): To measure the peptide's compactness. Peptides containing bulky residues like Arginine (Arg) and Lysine (B10760008) (Lys) may exhibit a more extended conformation, while hydrophobic interactions could lead to a more compact structure. d-nb.info

Solvent Accessible Surface Area (SASA): To determine which amino acid residues are exposed to the solvent versus buried in the peptide's core. The charged (Lys, Arg) and polar (His) residues are expected to have high SASA values.

Studies on individual or homo-peptides of the constituent amino acids show that Arg, Lys, and His contribute to different dynamic behaviors and compactness compared to more rigid residues like Pro or hydrophobic ones like Met. d-nb.info An MD simulation of H-Pro-His-Cys-Lys-Arg-Met-OH would integrate these individual behaviors to model the entire molecule's dynamics.

Table 1: Potential Parameters Analyzed in an MD Simulation of H-Pro-His-Cys-Lys-Arg-Met-OH

Parameter Description Potential Insights for H-Pro-His-Cys-Lys-Arg-Met-OH
RMSD Measures the average distance between the atoms of superimposed peptide structures over time. Indicates the overall structural stability and conformational drift. The Pro residue might anchor a region of low RMSD.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass. Reveals the compactness of the peptide. Fluctuations in Rg suggest conformational flexibility.
SASA The surface area of the peptide that is accessible to a solvent. Identifies residues likely to interact with the solvent or binding partners. Lys, Arg, and His are expected to be highly solvent-exposed.
Intramolecular H-Bonds Non-covalent bonds between atoms within the peptide. Key to defining and stabilizing any secondary structure elements, such as turns or coils.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor or target, such as a protein) to form a stable complex. nih.govajgreenchem.com This technique is invaluable for identifying potential biological targets and understanding the molecular basis of a peptide's activity.

Detailed Research Findings: The peptide H-Pro-His-Cys-Lys-Arg-Met-OH has been used as a model peptide in reactivity studies to analyze the binding of metabolites to proteins. europa.eu This implies its sequence contains a variety of nucleophilic sites (Cys, Lys, His, Met) capable of forming adducts. researchgate.net

A typical molecular docking study involving this peptide would proceed as follows:

Target Selection: A protein of interest (e.g., an enzyme, receptor) is chosen. For instance, based on its composition, the peptide could be docked against proteases, kinases, or receptors involved in inflammatory or oxidative stress pathways.

Binding Site Identification: The active site or a potential allosteric site on the target protein is defined. nih.gov

Docking Simulation: The peptide is computationally placed into the binding site in various conformations. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. diva-portal.org

Interaction Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic contacts. preprints.org The positively charged Lys and Arg residues would likely form strong electrostatic interactions with negatively charged residues like Aspartate or Glutamate on a target protein. The Cysteine thiol group is a potent nucleophile and can be crucial for covalent docking simulations if the mechanism involves covalent bond formation. preprints.org

Table 2: Illustrative Molecular Docking Interaction Analysis for H-Pro-His-Cys-Lys-Arg-Met-OH

Peptide Residue Potential Interaction Type Potential Target Residues
Proline (Pro) Hydrophobic/Van der Waals Leucine, Valine, Phenylalanine
Histidine (His) Hydrogen Bond, π-π Stacking, Metal Coordination Aspartate, Glutamate, Serine, Tyrosine
Cysteine (Cys) Hydrogen Bond, Covalent Bond (disulfide) Serine, Threonine, Cysteine, Metal ions
Lysine (Lys) Electrostatic (Salt Bridge), Hydrogen Bond Aspartate, Glutamate
Arginine (Arg) Electrostatic (Salt Bridge), Hydrogen Bond Aspartate, Glutamate
Methionine (Met) Hydrophobic/Van der Waals Alanine (B10760859), Leucine, Isoleucine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org The core idea is that the activity of a molecule is a function of its physicochemical properties, which can be described by molecular descriptors. jst.go.jp

Detailed Research Findings: While a specific QSAR model for H-Pro-His-Cys-Lys-Arg-Met-OH has not been detailed in the searched literature, this peptide has been utilized in the development of reactivity assays that are foundational for QSAR. Specifically, an assay using this synthetic peptide, which contains essentially all nucleophilic amino acids, was developed to identify adduct structures via NMR and LC-MS, providing reactivity data that can be used as a descriptor in toxicity models. europa.euresearchgate.net

To build a QSAR model for a series of peptides related to H-Pro-His-Cys-Lys-Arg-Met-OH, researchers would:

Generate a Dataset: Synthesize a library of peptide analogues with systematic variations in the amino acid sequence.

Measure Biological Activity: Experimentally determine the activity of each peptide (e.g., antioxidant capacity, enzyme inhibition IC50).

Calculate Descriptors: For each peptide, compute a range of molecular descriptors. These can include physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties, and steric properties represented by 2D or 3D structural information. nih.gov

Develop and Validate the Model: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. mdpi.com The model's predictive power is then rigorously validated. nih.gov For antioxidant peptides, descriptors related to hydrophobicity and electronic properties (e.g., the ability of residues like Cys and Met to donate electrons) are often critical. acs.orgmdpi.com

Bioinformatics Approaches for Sequence and Structural Analysis

Bioinformatics tools are essential for analyzing peptide sequences to predict their physicochemical properties, potential functions, and structural features without the need for initial experiments. nih.gov For H-Pro-His-Cys-Lys-Arg-Met-OH (PHCKRM), these tools can provide a wealth of preliminary information.

Detailed Research Findings: Using bioinformatics web servers, a profile of the peptide can be generated.

Physicochemical Properties: Tools like ProtParam can calculate properties based on the amino acid sequence. nih.govcabidigitallibrary.org For PHCKRM, this would include its theoretical isoelectric point (pI), molecular weight, and grand average of hydropathicity (GRAVY). Given the presence of two strongly basic residues (Lys, Arg) and one moderately basic residue (His), the peptide is predicted to have a high pI and be cationic at neutral pH. Its GRAVY score would likely be negative, indicating a hydrophilic nature.

Structural Prediction: Secondary structure prediction algorithms can suggest whether the peptide is likely to form structures like helices, sheets, or random coils. Short, flexible peptides like this are often predicted to exist in a random coil conformation in solution, though specific interactions can induce structure.

Functional Motif Search: Databases like the Antimicrobial Peptide Database (APD) can be searched to see if the PHCKRM sequence or similar motifs are present in known bioactive peptides. mdpi.com Arginine and Lysine are common in antimicrobial peptides, suggesting a potential area for investigation. biorxiv.org

Table 3: Predicted Physicochemical Properties of H-Pro-His-Cys-Lys-Arg-Met-OH via Bioinformatics Tools

Property Predicted Value/Characteristic Significance
Molecular Formula C31H56N12O7S2 Basic chemical information.
Molecular Weight 833.06 g/mol Calculated from the sum of amino acid residue weights. nih.gov
Theoretical pI High (likely >10) The peptide is positively charged at physiological pH (7.4), influencing its solubility and interaction with negatively charged molecules like cell membranes or DNA.
GRAVY Index Negative Indicates the peptide is hydrophilic overall, consistent with its high charge and polar residues.
Instability Index Likely unstable Many bioinformatics tools might predict instability due to its composition, which is common for short peptides in vitro. nih.gov

Application of Machine Learning and Deep Learning for Peptide Properties and Interactions

Machine learning (ML) and deep learning, a subset of ML, are increasingly used to predict complex properties of peptides that are difficult to model with traditional QSAR. nih.gov These models can learn from large datasets of known peptides to predict bioactivity, toxicity, or physicochemical properties for new sequences. mdpi.com

Detailed Research Findings: There are no known ML models trained specifically on H-Pro-His-Cys-Lys-Arg-Met-OH. However, the general approach would involve using its sequence and derived features to make predictions with pre-trained models.

Activity Prediction: Numerous ML models exist to predict various biological activities, such as antimicrobial, antiviral, anticancer, or anti-inflammatory properties. biorxiv.orgmdpi.com The peptide's sequence (PHCKRM) could be fed into these models. The model would likely use feature encoding methods (e.g., amino acid composition, binary profiles) to convert the sequence into numerical input for prediction. acs.org

Property Prediction: Deep learning models can predict complex properties like solubility, cell penetration, or immunogenicity. These models often use advanced representations of the peptide structure, such as molecular fingerprints or graph-based representations. nih.gov

Generative Models: Advanced deep learning techniques, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), could be used to design new peptides based on the properties of H-Pro-His-Cys-Lys-Arg-Met-OH. For example, a model could be trained to generate new sequences that retain the predicted target affinity but have improved stability or reduced toxicity.

The application of these powerful in silico methods is crucial for unlocking the full therapeutic or biotechnological potential of peptides like H-Pro-His-Cys-Lys-Arg-Met-OH, accelerating research and development while reducing reliance on costly and time-consuming experimental work. acs.org

Advanced Analytical Methodologies for H Pro His Cys Lys Arg Met Oh Research

Peptide Mapping for Post-Translational Modifications and Degradation Products

Peptide mapping is a cornerstone technique for characterizing H-Pro-His-Cys-Lys-Arg-Met-OH and its modifications. This method, primarily utilizing liquid chromatography coupled with mass spectrometry (LC-MS), allows for the detailed analysis of the peptide's structure and the identification of changes arising from post-translational modifications (PTMs) or degradation.

In studies investigating the reactivity of H-Pro-His-Cys-Lys-Arg-Met-OH with various chemical compounds, LC-MS-based peptide mapping is crucial for identifying the specific sites of adduction. For instance, when this hexapeptide was reacted with a series of epoxides, analysis revealed that all tested epoxides formed covalent bonds with both the cysteine and proline residues. acs.orgscience.govscience.govscience.govscience.govresearchgate.netresearchgate.netscience.govscience.govresearchgate.netresearchgate.netscience.govscience.gov Specifically, certain epoxides led to the formation of adducts on the cysteine residue, while others reacted with both cysteine and proline. researchgate.netacs.org This level of detail is essential for understanding the structure-activity relationships of potential sensitizers. researchgate.net

Furthermore, peptide mapping can quantify the extent of peptide depletion over time, providing kinetic data on the reaction. acs.orgscience.govscience.govscience.govscience.govresearchgate.netresearchgate.netscience.govscience.govresearchgate.netresearchgate.netscience.govscience.gov For example, a significant difference in reactivity was observed between phenyl glycidyl (B131873) ether (PGE), which caused 88% depletion of the peptide, and butyl glycidyl ether, which resulted in only 46% depletion under the same conditions. acs.orgscience.govscience.govresearchgate.netresearchgate.netscience.govscience.gov A modified assay combining LC-MS with the detection of free thiol groups allows for the simultaneous determination of peptide depletion, oxidation (dimerization), and adduct formation, offering a more complete picture of the peptide's reactivity. researchgate.net

Table 1: Peptide Mapping Analysis of H-Pro-His-Cys-Lys-Arg-Met-OH Reactivity with Epoxides

Reactant EpoxideBinding Sites on PeptidePeptide Depletion (%)Reference
Phenyl Glycidyl Ether (PGE)Cysteine, Proline88 acs.orgscience.govscience.govresearchgate.netresearchgate.netscience.govscience.gov
Butyl Glycidyl EtherCysteine, Proline46 acs.orgscience.govscience.govresearchgate.netresearchgate.netscience.govscience.gov
Epoxide 3CysteineNot specified researchgate.netacs.org
Epoxide 4Cysteine, ProlineNot specified researchgate.netacs.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ion Mobility Spectrometry (IMS) for Isomer Separation and Conformational Characterization

While direct evidence of the application of Ion Mobility Spectrometry (IMS) specifically to H-Pro-His-Cys-Lys-Arg-Met-OH is not prevalent in the provided search results, the principles of IMS make it a highly relevant and powerful tool for future research on this peptide. IMS separates ions in the gas phase based on their size, shape, and charge. This capability is particularly valuable for separating isomeric and isobaric species, which are common in studies of peptide modifications.

For a peptide like H-Pro-His-Cys-Lys-Arg-Met-OH, which can form various adducts at different amino acid residues, IMS coupled with mass spectrometry (IMS-MS) would be instrumental in distinguishing between isomers. For example, if a compound forms an adduct with either the cysteine or the proline residue, the resulting modified peptides would be isomeric. Traditional MS might not differentiate these, but IMS could separate them based on their different three-dimensional structures.

Furthermore, IMS provides insights into the conformational state of the peptide. The collision cross-section (CCS), a value derived from IMS measurements, is related to the rotational average of the ion's shape. Changes in the peptide's conformation due to adduct formation or changes in its environment could be monitored by measuring shifts in its CCS value. This would provide a deeper understanding of how interactions with other molecules affect the peptide's structure.

Microscopic Techniques for Cellular Localization and Morphological Changes (e.g., Confocal Microscopy, Electron Microscopy)

Microscopic techniques like confocal microscopy and electron microscopy are essential for visualizing the effects of compounds that interact with H-Pro-His-Cys-Lys-Arg-Met-OH at a cellular level. While the peptide itself is a model system, understanding how substances that react with it affect cells provides crucial context.

Confocal laser scanning microscopy has been used to assess the cytocompatibility of materials, where morphological changes in cells are a key indicator of toxicity. science.gov For instance, studies have observed changes in cell morphology and adhesion over time when cells are exposed to certain materials. researchgate.net In the context of H-Pro-His-Cys-Lys-Arg-Met-OH research, if a compound that readily forms adducts with the peptide is introduced to a cell culture, confocal microscopy could be used to observe resulting changes in cell shape, integrity, and the localization of cellular components.

Electron microscopy (EM) offers even higher resolution, allowing for the ultrastructural examination of cells. It has been used to detect the localization of specific molecules within cells using immunolabeling techniques. acs.org For example, if an antibody were developed against an adduct of H-Pro-His-Cys-Lys-Arg-Met-OH, EM could potentially be used to pinpoint the location of these adducts within a cell, providing insights into their mechanism of action. Scanning electron microscopy (SEM) is also valuable for observing the surface morphology of materials and cells. researchgate.net

Future Research Directions and Unaddressed Academic Questions for H Pro His Cys Lys Arg Met Oh

Exploration of Undiscovered Mechanistic Roles

While the foundational role of H-Pro-His-Cys-Lys-Arg-Met-OH as an antioxidant is established, the specific molecular pathways it modulates are not fully understood. hongtide.comtargetmol.com The peptide contains several nucleophilic amino acid residues, making it reactive toward electrophiles. researchgate.neteuropa.eu This reactivity has been utilized in assays to study the protein-binding potential of chemical compounds, known as haptens. liverpool.ac.uknih.gov

Future research should aim to move beyond its general ROS-scavenging activity to identify specific intracellular and extracellular targets. Unaddressed questions include:

Which specific signaling pathways are modulated by the antioxidant action of this peptide?

Does it interact directly with enzymes that regulate cellular redox states, such as superoxide (B77818) dismutase or catalase?

Given its use in studying haptenation, what is its precise role in modulating immune responses to chemical sensitizers? liverpool.ac.uknih.gov Research could investigate if the peptide can form specific adducts that are recognized by immune cells, potentially influencing hypersensitivity reactions. liverpool.ac.ukbiosynth.com

The amino acids histidine (His) and proline (Pro) are noted for their contribution to the antioxidative activity in peptides. researchgate.net The specific contribution and interplay of all six amino acids in H-Pro-His-Cys-Lys-Arg-Met-OH's function warrant a more detailed mechanistic investigation.

Development of Novel Methodologies for Peptide Study

Studying the action of H-Pro-His-Cys-Lys-Arg-Met-OH within complex biological environments necessitates the development and application of advanced analytical methods. Current peptide analysis often involves liquid chromatography and mass spectrometry (LC-MS) for identification and quantification. sepscience.comchromatographyonline.com However, to fully understand its dynamic interactions, more sophisticated approaches are needed.

Potential areas for methodological development include:

High-Resolution Mass Spectrometry (HRMS): Employing HRMS in a non-targeted manner could help identify previously unknown modifications or adducts of the peptide formed within biological systems. frontiersin.org

Advanced Sample Preparation: Developing automated and robust sample preparation workflows can reduce variability and improve the reproducibility of peptide analysis from complex matrices like cell lysates or biofluids. sepscience.comchromatographyonline.com

Combination Approaches: Integrating techniques like ribosome profiling with mass spectrometry-based peptidomics could offer a powerful methodology for discovering and validating the roles of peptides like H-Pro-His-Cys-Lys-Arg-Met-OH. bohrium.comnih.gov

Real-time Monitoring: The creation of novel analytical techniques to monitor the peptide's depletion and interaction with target molecules in real-time could provide critical kinetic data that is currently lacking.

Research AreaPotential MethodologiesObjective
Interaction Profiling Affinity Chromatography, Pull-down assays coupled with Mass SpectrometryTo identify specific protein binding partners.
Cellular Uptake & Distribution Confocal Microscopy with fluorescently-tagged peptide analogsTo visualize the peptide's localization within cells.
Metabolic Fate Isotope Labeling (e.g., ¹³C, ¹⁵N) followed by LC-MS analysisTo trace the breakdown and modification of the peptide in a biological system.
Reactivity Screening High-throughput peptide reactivity assaysTo screen chemical libraries for compounds that react with the peptide, identifying potential prohaptens or electrophiles. europa.eufrontiersin.org

Potential as a Research Tool or Probe in Biochemical Systems

The inherent reactivity of H-Pro-His-Cys-Lys-Arg-Met-OH makes it a valuable tool for biochemical research. researchgate.net It has been employed as a model peptide in assays designed to assess the skin sensitization potential of chemicals by measuring its depletion when exposed to electrophilic compounds. europa.eufrontiersin.org An acetylated version, Ac-Pro-His-Cys-Lys-Arg-Met-OH, is also used for this purpose. frontiersin.orgnih.gov

Future applications could expand its use as a specialized research probe:

Developing Diagnostic Assays: The peptide could form the basis of in vitro diagnostic tools to detect the presence of reactive metabolites or electrophilic stress markers in biological samples. biosynth.com

Creating Modified Probes: Synthesizing derivatives of the peptide with reporter tags (e.g., fluorophores, biotin) would enable its use in a wider range of applications, such as fluorescence polarization or pull-down assays to study molecular interactions.

Mechanistic Studies of Toxicity: Its use can be expanded to study the mechanisms of drug hypersensitivity by characterizing the adducts formed with reactive drug metabolites. liverpool.ac.uk This can help clarify the role of specific amino acid residues in protein haptenation. nih.gov

Probe TypePotential ModificationResearch Application
Fluorescent Probe Conjugation with a fluorophore (e.g., FITC, Rhodamine)Real-time imaging of peptide localization and interaction in living cells.
Affinity Probe BiotinylationIsolation of binding partners from complex protein mixtures for identification by mass spectrometry.
Isotopically Labeled Probe Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N)Quantitative analysis of peptide turnover and adduct formation in metabolic studies using mass spectrometry.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To achieve a holistic understanding of the biological impact of H-Pro-His-Cys-Lys-Arg-Met-OH, a systems biology approach is essential. nih.govfrontiersin.org This involves integrating data from multiple "omics" platforms to construct a comprehensive model of the peptide's influence on cellular networks. brjac.com.brnih.gov A reductionist approach focusing only on one aspect, like ROS scavenging, provides a limited view of its function. nih.gov

A multi-omics strategy could involve:

Proteomics: To identify global changes in protein expression and post-translational modifications in cells treated with the peptide. This could reveal downstream effects on signaling cascades and cellular machinery. researchgate.net

Metabolomics: To analyze how the peptide's antioxidant activity alters the cellular metabolic profile, providing insights into its impact on pathways affected by oxidative stress. nih.gov

Transcriptomics: To measure changes in gene expression, indicating how the cell adapts to the presence of the peptide at the transcriptional level. researchgate.net

By integrating these large datasets, researchers can build network models that map the interconnected pathways influenced by H-Pro-His-Cys-Lys-Arg-Met-OH. nih.gov This approach can help prioritize hypotheses for further, more targeted investigation and provide a comprehensive picture of the peptide's role in health and disease, moving far beyond its currently understood function. brjac.com.brresearchgate.net

Q & A

Q. What are the primary mechanisms by which H-Pro-His-Cys-Lys-Arg-Met-OH exerts its antioxidant effects in cellular models?

The peptide neutralizes reactive oxygen species (ROS) such as superoxide and hydroxyl radicals via its cysteine (thiol group) and histidine (imidazole ring) residues, which donate electrons to stabilize free radicals. Experimental validation typically involves electron paramagnetic resonance (EPR) spectroscopy or fluorometric assays (e.g., DCFH-DA for intracellular ROS) .

Q. What analytical methods are recommended for confirming the purity and structural integrity of H-Pro-His-Cys-Lys-Arg-Met-OH prior to experimental use?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation (theoretical: 770.97 g/mol) are standard. Amino acid analysis (AAA) post-hydrolysis can validate sequence integrity .

Q. Which in vitro assays are most suitable for quantifying the antioxidant capacity of H-Pro-His-Cys-Lys-Arg-Met-OH?

Standard assays include:

  • ABTS/DPPH radical scavenging : Measures reduction of colored radicals at 734/517 nm.
  • ORAC assay : Quantifies peroxyl radical inhibition via fluorescein decay.
  • Cellular ROS assays : Use fluorescent probes (e.g., H2DCFDA) in cancer cell lines (e.g., HeLa or MCF-7) .

Q. What solvent systems are compatible with H-Pro-His-Cys-Lys-Arg-Met-OH for in vivo pharmacokinetic studies?

The peptide is soluble in DMSO (10 mM stock) and aqueous buffers (e.g., PBS). For in vivo use, reconstitute in saline with <1% DMSO to avoid cytotoxicity. Avoid organic solvents that disrupt tertiary structure .

Q. What are the optimal storage conditions to maintain the stability of H-Pro-His-Cys-Lys-Arg-Met-OH in long-term studies?

Store lyophilized powder at -20°C in desiccated, light-protected vials. For solutions, aliquot to avoid freeze-thaw cycles and store at -80°C for ≤1 year .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the efficacy of H-Pro-His-Cys-Lys-Arg-Met-OH in scavenging hydroxyl radicals across different cancer cell lines?

  • Experimental design : Use a logarithmic concentration gradient (1–100 µM) with triplicate wells. Include positive controls (e.g., ascorbic acid) and negative controls (untreated cells).
  • Endpoint assays : Combine cell viability (MTT assay) with ROS-specific probes (e.g., hydroxyphenyl fluorescein).
  • Data normalization : Express scavenging activity as % reduction relative to control ROS levels .

Q. What strategies should be employed to resolve contradictions in reported IC50 values for H-Pro-His-Cys-Lys-Arg-Met-OH across different studies?

  • Methodological audit : Compare buffer conditions (pH, ionic strength), ROS sources (e.g., H2O2 vs. xanthine oxidase systems), and cell line variability.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data, adjusting for assay sensitivity differences.
  • Triangulation : Validate findings using orthogonal methods (e.g., EPR for direct radical detection) .

Q. How should researchers integrate computational modeling with in vitro assays to predict the interaction dynamics of H-Pro-His-Cys-Lys-Arg-Met-OH with mitochondrial ROS sources?

  • Molecular dynamics (MD) simulations : Model peptide docking to mitochondrial membranes using software like GROMACS.
  • In vitro validation : Use mitochondrial-specific ROS probes (e.g., MitoSOX Red) in live-cell imaging.
  • Pathway analysis : Couple with RNA-seq to identify ROS-regulated genes (e.g., Nrf2/KEAP1 pathway) .

Q. What methodological considerations are critical when correlating the peptide’s antioxidant activity with downstream effects on apoptosis in 3D tumor spheroid models?

  • Spheroid standardization : Optimize size (500–1000 µm diameter) and culture time (≥7 days) for hypoxic core formation.
  • Multiplex assays : Combine ROS imaging (CellROX Green) with caspase-3/7 activity assays.
  • Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions .

Q. How can researchers employ metabolomic profiling to map the cellular pathways modulated by H-Pro-His-Cys-Lys-Arg-Met-OH following ROS neutralization?

  • LC-MS/MS metabolomics : Profile polar metabolites (e.g., glutathione, NADPH) in peptide-treated vs. control cells.
  • Pathway enrichment : Use tools like MetaboAnalyst to identify altered pathways (e.g., pentose phosphate pathway).
  • Validation : Knockdown key enzymes (e.g., glutathione peroxidase) via siRNA to confirm mechanistic links .

Methodological Tables

Q. Table 1. Key Assays for Antioxidant Activity Validation

AssayTarget ROSDetection MethodReference Protocol
ABTS/DPPHStable radicalsSpectrophotometry
ORACPeroxyl radicalsFluorescence decay
H2DCFDAIntracellular ROSFlow cytometry
MitoSOX RedMitochondrial O2−Confocal microscopy

Q. Table 2. Common Pitfalls in ROS Studies

IssueSolutionEvidence Source
ROS probe photobleachingUse low-light imaging conditions
Peptide aggregationPre-filter solutions (0.22 µm)
Batch variabilitySource peptides from certified suppliers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.